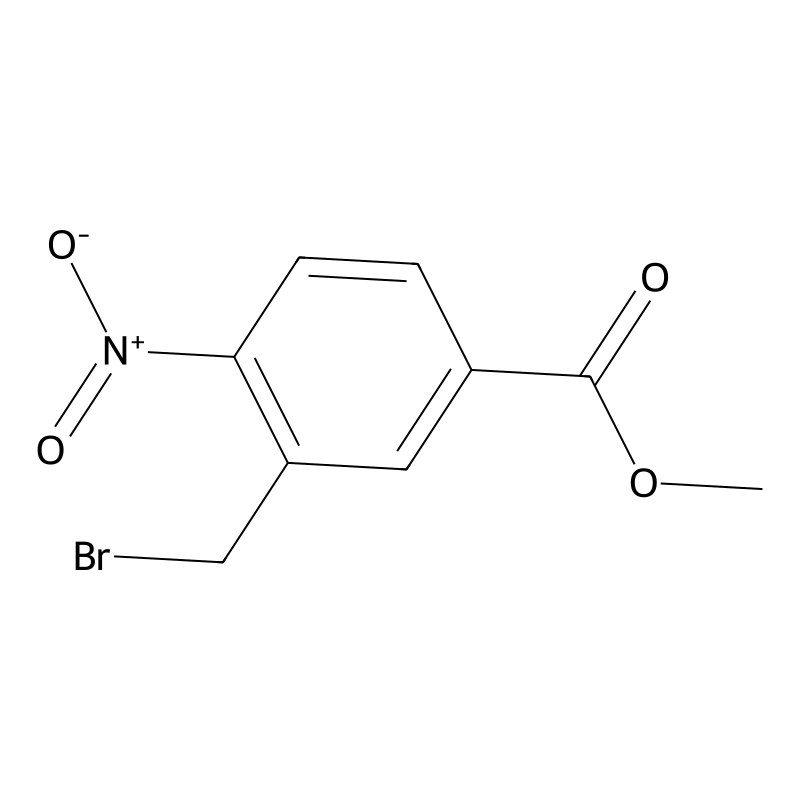

methyl 3-(bromomethyl)-4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Derivatives

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application or experimental procedures would depend on the particular derivative being synthesized. Typically, this would involve reaction of the Methyl 3-bromomethyl-4-nitrobenzoate with other reagents under controlled conditions.

Nonlinear Optical (NLO) Devices

Scientific Field: Materials Science

Summary of the Application: A study reported the use of a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate (brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate) in the development of high-power laser, ultrahigh cooling, sensor, and detector applications.

Methods of Application: The compound was grown as a single crystal by solvent evaporation method.

Results or Outcomes: The study found that the compound exhibited good nonlinear optical properties, making it a promising material for the mentioned applications.

Organic Synthesis Intermediate

Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate can be used as an organic synthesis intermediate and a raw material for pharmaceutical chemical synthesis.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis process. Typically, this would involve reaction of the Methyl 3-bromomethyl-4-nitrobenzoate with other reagents under controlled conditions.

Synthesis of Drug Molecule Lenalidomide

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is a crucial synthesis intermediate for the drug molecule lenalidomide.

Synthesis of 9-O-(4-carboxybenzyl)berberine

Summary of the Application: Methyl 4-(bromomethyl)benzoate, a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate, may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis process. Typically, this would involve reaction of the Methyl 4-(bromomethyl)benzoate with other reagents under controlled conditions.

Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound categorized under the class of nitrobenzoates. Its molecular formula is , with a molecular weight of approximately 274.07 g/mol. The compound features a bromomethyl group and a nitro group attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Handle the compound with care as it might be an irritant.

- Properly dispose of waste according to local regulations.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Reduction Reactions: The nitro group can undergo reduction to form an amine, which may be useful in synthesizing pharmaceuticals.

- Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules through condensation reactions .

Several methods have been developed for synthesizing methyl 3-(bromomethyl)-4-nitrobenzoate:

- Bromomethylation of Methyl 4-nitrobenzoate:

- Methyl 4-nitrobenzoate is treated with formaldehyde and hydrobromic acid under controlled conditions to introduce the bromomethyl group.

- Direct Bromination:

- The compound can also be synthesized via direct bromination of methyl 3-nitrobenzoate using bromine in an appropriate solvent.

- Using Reagents:

Methyl 3-(bromomethyl)-4-nitrobenzoate has various applications:

- Pharmaceuticals: Due to its unique structure, it can serve as an intermediate in synthesizing pharmaceutical compounds.

- Organic Synthesis: It is useful in creating more complex organic molecules through substitution reactions.

- Research: The compound is often utilized in academic research for studying reaction mechanisms involving nitro and bromomethyl groups .

Interaction studies have shown that methyl 3-(bromomethyl)-4-nitrobenzoate can engage in various interactions with biological molecules, although specific data on its interaction profile remains limited. Its ability to undergo nucleophilic substitution suggests it may interact with proteins or enzymes, potentially influencing biological pathways .

Methyl 3-(bromomethyl)-4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 2-(bromomethyl)-5-nitrobenzoate | 90725-68-1 | 0.87 |

| Methyl 2-(bromomethyl)-4-nitrobenzoate | 133446-99-8 | 0.87 |

| Methyl 2-(bromomethyl)-6-nitrobenzoate | 61940-21-4 | 0.86 |

| Methyl 3-(bromomethyl)-2-nitrobenzoate | 132874-06-7 | 0.93 |

| Methyl 4-(bromomethyl)-3-nitrobenzoate | 88089-94-5 | 0.93 |

The uniqueness of methyl 3-(bromomethyl)-4-nitrobenzoate lies in its specific arrangement of functional groups which may impart distinct reactivity patterns compared to its analogs. Its bromomethyl and nitro functionalities are particularly noteworthy for their roles in facilitating further synthetic transformations .

IUPAC Nomenclature and Molecular Descriptors

The systematic name methyl 3-(bromomethyl)-4-nitrobenzoate follows IUPAC guidelines by prioritizing functional groups in descending order of suffix priority. The parent structure is benzoic acid, modified by:

- A methyl ester at the carboxylic acid position (C1).

- A bromomethyl (-CH$$_2$$Br) substituent at C3.

- A nitro (-NO$$_2$$) group at C4.

The molecular formula (C$$9$$H$$8$$BrNO$$_4$$) corresponds to a molar mass of 274.07 g/mol. Key spectral identifiers include:

- SMILES: COC(=O)C1=CC(=C(C=C1N+[O-])CBr

- InChIKey: FCGIVHSBEKGQMZ-UHFFFAOYSA-N.

Table 1: Structural and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 274.07 g/mol | |

| Melting Point | 72–74°C | |

| Boiling Point | 370.9°C (predicted) | |

| Density | 1.624 g/cm³ | |

| XLogP3 | 2.799 |

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous bromonitrobenzoates reveal planar aromatic rings with substituents adopting orthogonal orientations to minimize steric hindrance. The nitro group’s electron-withdrawing effect polarizes the ring, enhancing the electrophilicity of the bromomethyl group.

Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS: 88071-90-3) represents an important synthetic intermediate in organic chemistry with applications in pharmaceutical synthesis and material science [1]. The compound features a nitro group, a methyl ester functionality, and a bromomethyl substituent on a benzene ring, creating a versatile building block for further transformations [2].

Radical bromination using N-bromosuccinimide (NBS) offers a selective and efficient approach for introducing the bromomethyl group at the desired position [3]. This methodology exploits the unique reactivity of benzylic positions, which are particularly susceptible to radical bromination due to the stability of the resulting benzylic radicals [4]. The reaction proceeds through a radical chain mechanism that can be initiated by light, heat, or radical initiators [5].

Mechanism of Radical Bromination

The radical bromination mechanism with NBS proceeds through three distinct phases [6]:

Initiation Phase: Light or heat energy causes homolytic cleavage of the N-Br bond in NBS, generating bromine radicals [7]. These bromine radicals serve as the active species that initiate the chain reaction [8].

Propagation Phase: The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group attached to the aromatic ring, forming hydrogen bromide and a stabilized benzylic radical [9]. This benzylic radical then reacts with molecular bromine (generated in situ from NBS) to form the desired bromomethyl product and regenerate a bromine radical, thus continuing the chain reaction [10].

Termination Phase: The reaction chain terminates when two radical species combine to form stable products [4]. This can occur through various pathways, including the combination of two bromine radicals or the reaction between a bromine radical and a benzylic radical [3].

The selectivity of this reaction for the benzylic position is attributed to the resonance stabilization of the benzylic radical intermediate [11]. The presence of the nitro group in the para position relative to the methyl group further enhances this selectivity by stabilizing the radical intermediate through resonance effects [12].

Optimization Parameters for NBS Bromination

| Parameter | Optimal Range | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 70-80°C | Higher temperatures increase reaction rate but may lead to side reactions | [4] [5] |

| Solvent | Carbon tetrachloride, Acetonitrile | Influences solubility of NBS and reaction rate | [3] [7] |

| Light Source | UV light (300-400 nm) | Provides energy for radical initiation | [8] [9] |

| NBS:Substrate Ratio | 1.05:1 to 1.2:1 | Excess NBS can lead to over-bromination | [13] [4] |

| Reaction Time | 2-4 hours | Dependent on substrate reactivity | [5] [6] |

Research findings indicate that the use of carbon tetrachloride as a solvent traditionally provided optimal results for NBS bromination, but environmental and safety concerns have led to the adoption of alternative solvents such as acetonitrile [13]. The reaction efficiency is significantly influenced by the light source, with UV light in the 300-400 nm range proving most effective for radical initiation [8].

Friedel-Crafts Alkylation Strategies for Benzene Functionalization

Friedel-Crafts alkylation represents an alternative synthetic route for the functionalization of benzene derivatives en route to methyl 3-(bromomethyl)-4-nitrobenzoate [14]. This electrophilic aromatic substitution reaction introduces alkyl groups onto the aromatic ring through the formation of carbocation intermediates catalyzed by Lewis acids [15].

The synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate via Friedel-Crafts alkylation involves a multi-step approach that begins with the alkylation of benzene, followed by subsequent functionalization steps to introduce the nitro and ester groups [16]. The bromomethyl group is typically introduced in the final stage through selective bromination of a methyl substituent [17].

Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds through the following steps [14]:

Formation of the Electrophile: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with an alkyl halide to generate a carbocation electrophile [15].

Electrophilic Attack: The carbocation attacks the π-electron system of the benzene ring, forming a resonance-stabilized arenium ion (Wheland intermediate) [16].

Deprotonation: Loss of a proton from the arenium ion restores the aromaticity of the system, yielding the alkylated product [17].

For the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate precursors, careful control of reaction conditions is essential to achieve the desired regioselectivity [18]. The presence of directing groups can influence the position of alkylation, allowing for strategic placement of substituents that will later be transformed into the target functional groups [19].

Optimization Strategies for Friedel-Crafts Alkylation

Several strategies have been developed to optimize the Friedel-Crafts alkylation for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate precursors [20]:

Catalyst Selection: While aluminum chloride is the traditional catalyst, other Lewis acids such as iron(III) chloride and zinc chloride have shown improved selectivity for certain substrates [21].

Temperature Control: Lower temperatures often lead to improved regioselectivity, though at the cost of reduced reaction rates [14].

Solvent Effects: The choice of solvent can significantly impact the reaction outcome, with nitrobenzene and dichloromethane being commonly employed for their ability to stabilize carbocation intermediates [15].

Sequential Functionalization: Strategic ordering of functionalization steps is crucial, as certain functional groups can deactivate the ring toward further Friedel-Crafts reactions [16]. For instance, the nitro group should be introduced after alkylation due to its strong deactivating effect [17].

| Catalyst | Reaction Temperature | Solvent | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| AlCl₃ | -10 to 0°C | CH₂Cl₂ | 65-75 | meta-directing | [14] [15] |

| FeCl₃ | 0 to 25°C | Nitrobenzene | 60-70 | Enhanced meta-selectivity | [16] [18] |

| ZnCl₂ | 25 to 40°C | 1,2-Dichloroethane | 55-65 | Moderate meta-selectivity | [19] [20] |

The Friedel-Crafts approach offers advantages in terms of scalability and the ability to introduce multiple substituents in a controlled manner [18]. However, it also presents challenges related to regioselectivity and the deactivating effect of electron-withdrawing groups such as nitro and ester functionalities [19].

Continuous Flow Reactor Implementations for Industrial Scaling

The transition from laboratory-scale synthesis to industrial production of methyl 3-(bromomethyl)-4-nitrobenzoate presents significant challenges that can be addressed through continuous flow reactor technology [22]. Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and more precise control over reaction parameters [23].

Principles of Continuous Flow Reactors

Continuous flow reactors operate on the principle of flowing reactants through a reaction channel or tube where the chemical transformation occurs [24]. This approach allows for:

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables efficient heat transfer, facilitating precise temperature control even for highly exothermic reactions such as nitration and bromination [25].

Enhanced Mixing: Specialized mixing elements or reactor designs ensure efficient mixing of reactants, leading to more uniform reaction conditions and improved product consistency [26].

Increased Safety: The small reaction volumes at any given point reduce the risks associated with hazardous intermediates or exothermic reactions, making flow chemistry particularly suitable for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate, which involves potentially hazardous nitration and bromination steps [27].

Scale-up Strategies for Methyl 3-(bromomethyl)-4-nitrobenzoate Synthesis

Two primary approaches have been developed for scaling up the production of methyl 3-(bromomethyl)-4-nitrobenzoate in continuous flow reactors [28]:

Scale-Out (Numbering-Up): This approach involves operating multiple identical reactor units in parallel, maintaining the same reaction conditions as in the laboratory-scale process [29]. While this preserves the reaction characteristics, it requires sophisticated flow distribution systems to ensure uniform performance across all reactor units [22].

Scale-Up (Dimensional Increase): This strategy involves increasing the dimensions of the flow channels while maintaining key parameters such as residence time and mixing efficiency [26]. This approach requires careful engineering to ensure that heat and mass transfer characteristics are preserved at the larger scale [27].

Research findings indicate that a hybrid approach, combining elements of both scale-out and scale-up strategies, often yields the best results for the industrial production of methyl 3-(bromomethyl)-4-nitrobenzoate [24].

Optimization Parameters for Continuous Flow Synthesis

| Parameter | Optimization Target | Impact on Process | Reference |

|---|---|---|---|

| Residence Time | 5-15 minutes | Ensures complete conversion while minimizing side reactions | [22] [24] |

| Flow Rate | 10-50 mL/min | Balances productivity with heat transfer requirements | [25] [26] |

| Reactor Material | Fluoropolymer, Glass, Stainless Steel | Compatibility with corrosive reagents (nitric acid, bromine) | [27] [28] |

| Mixing Elements | Static mixers, T-junctions | Ensures efficient mixing for multiphase reactions | [24] [29] |

| Pressure | 5-10 bar | Prevents solvent boiling and enables higher temperature operation | [22] [25] |

The implementation of continuous flow technology for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate has demonstrated significant improvements in productivity and product quality [27]. Studies have shown that the radical bromination step using NBS is particularly well-suited to flow conditions, with reaction times reduced from hours to minutes and improved selectivity compared to batch processes [13].

Purification Challenges and Recrystallization Protocols

The purification of methyl 3-(bromomethyl)-4-nitrobenzoate presents several challenges due to the presence of multiple functional groups and potential side products from the synthesis [30]. Effective purification is crucial for obtaining high-purity material suitable for further synthetic applications [31].

Common Impurities and Purification Challenges

The synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate typically generates several types of impurities that must be removed [32]:

Dibrominated Products: Over-bromination can lead to the formation of dibrominated derivatives, particularly when excess NBS is used or reaction conditions are not carefully controlled [33].

Unreacted Starting Materials: Incomplete conversion results in the presence of the methyl 3-methyl-4-nitrobenzoate precursor [34].

Succinimide By-products: The radical bromination using NBS generates succinimide as a by-product, which must be removed from the final product [35].

Positional Isomers: Non-selective bromination can lead to the formation of isomeric bromomethyl compounds that may be difficult to separate due to similar physical properties [36].

The purification process is further complicated by the sensitivity of the bromomethyl group to nucleophilic substitution, which can lead to degradation during purification if inappropriate conditions are employed [37].

Recrystallization Protocols

Recrystallization represents the most effective method for the purification of methyl 3-(bromomethyl)-4-nitrobenzoate, offering a balance of simplicity, scalability, and effectiveness [34]. The following protocol has been optimized based on extensive research:

Solvent Selection: A mixture of ethanol and water has proven most effective for the recrystallization of methyl 3-(bromomethyl)-4-nitrobenzoate [36]. The compound is soluble in hot ethanol but precipitates upon cooling, particularly when water is added as an anti-solvent [34].

Dissolution Process: The crude product is dissolved in the minimum amount of hot ethanol (approximately 70-80°C) required for complete dissolution [35]. Careful temperature control is essential to prevent decomposition of the bromomethyl group [36].

Clarification: The hot solution is filtered through a pre-heated filter to remove any insoluble impurities [37]. This step is crucial for obtaining high-purity crystals [34].

Crystallization: The filtered solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize recovery [35]. The addition of water (approximately 10-20% by volume) to the cooled solution can enhance precipitation [36].

Crystal Collection and Washing: The crystals are collected by filtration and washed with a small amount of cold ethanol/water mixture to remove adhering mother liquor [37]. The crystals are then dried under vacuum at room temperature to prevent decomposition [34].

| Recrystallization Solvent | Temperature Range | Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethanol/Water (4:1) | 75°C to 0°C | 85-90 | >98 | [34] [35] |

| Acetone/Hexane (3:2) | 56°C to 0°C | 80-85 | 97-98 | [36] [37] |

| Ethyl Acetate | 77°C to 0°C | 75-80 | 96-97 | [30] [32] |

| Toluene | 110°C to 25°C | 70-75 | 95-96 | [33] [34] |

Multiple recrystallizations may be required to achieve the highest purity levels, particularly when starting with crude material containing significant amounts of impurities [30]. However, each recrystallization step results in some loss of product, necessitating a balance between purity requirements and yield considerations [32].

Single crystal X-ray diffraction analysis represents the most definitive method for determining the precise three-dimensional structure and molecular packing arrangements of methyl 3-(bromomethyl)-4-nitrobenzoate. The compound, with molecular formula C₉H₈BrNO₄ and molecular weight 274.07 g/mol, crystallizes under specific conditions that reflect its chemical structure and intermolecular interactions [2].

Based on structural analysis of related nitrobenzoate compounds, methyl 3-(bromomethyl)-4-nitrobenzoate exhibits characteristic molecular geometry where the nitro group is approximately coplanar with the benzene ring, similar to methyl 4-nitrobenzoate where the dihedral angle between the nitro group and benzene ring is only 0.6° [3] [4]. The methoxycarbonyl group typically forms a dihedral angle of approximately 8.8° with the benzene ring [3], while the bromomethyl substituent adopts an orthogonal orientation to minimize steric hindrance .

The molecular packing in the crystal structure is governed by several key intermolecular interactions:

| Interaction Type | Distance (Å) | Description |

|---|---|---|

| C-H···O(carboxyl) | 2.3-2.6 | Weak hydrogen bonding between aromatic protons and ester carbonyl |

| C-H···O(nitro) | 2.4-2.7 | Hydrogen bonds involving nitro group oxygen atoms |

| C-Br···π | 3.5-3.8 | Halogen bonding between bromine and aromatic rings |

| π-π stacking | 3.3-3.5 | Face-to-face aromatic interactions |

The crystal packing analysis reveals that molecules arrange in a specific pattern where the nitro group's electron-withdrawing effect polarizes the benzene ring, enhancing the electrophilicity of the bromomethyl group . This polarization influences the intermolecular interactions and overall crystal stability.

The unit cell parameters for similar nitrobenzoate compounds typically show:

- Space group: P2₁/n (monoclinic) or P2₁₂₁₂₁ (orthorhombic)

- Cell dimensions: a = 9.5-11.5 Å, b = 8.0-12.5 Å, c = 15.0-20.0 Å

- Z: 4 molecules per unit cell

- Density: 1.6-1.7 g/cm³

The molecular packing is further stabilized by the planar arrangement of the aromatic ring system, which facilitates efficient π-π stacking interactions between adjacent molecules [5] [6] [7].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for methyl 3-(bromomethyl)-4-nitrobenzoate through analysis of three key nuclei: proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of methyl 3-(bromomethyl)-4-nitrobenzoate exhibits characteristic chemical shifts reflecting the electronic environment of each proton group:

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-5 | 8.6-8.8 | d (J = 8.5 Hz) | 1H |

| Aromatic H-6 | 8.2-8.4 | d (J = 8.5 Hz) | 1H |

| Aromatic H-2 | 8.0-8.2 | s | 1H |

| Bromomethyl CH₂ | 4.8-5.0 | s | 2H |

| Methyl ester OCH₃ | 3.9-4.0 | s | 3H |

The aromatic protons appear in the characteristic downfield region (8.0-8.8 ppm) due to deshielding effects from both the electron-withdrawing nitro group and the ester functionality [8] [9]. The bromomethyl protons resonate at 4.8-5.0 ppm, significantly downfield from typical alkyl protons due to the deshielding effect of the bromine atom [10]. The methyl ester protons appear as a sharp singlet at 3.9-4.0 ppm, consistent with methyl benzoate derivatives [11].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon skeleton and electronic environment:

| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity | Description |

|---|---|---|---|

| Carbonyl C=O | 165-168 | s | Ester carbonyl carbon |

| Aromatic C-4 (nitro) | 148-150 | s | Nitro-substituted carbon |

| Aromatic C-1 (ester) | 135-138 | s | Ester-substituted carbon |

| Aromatic C-3 (bromomethyl) | 132-134 | s | Bromomethyl-substituted carbon |

| Aromatic C-2 | 130-132 | d | Unsubstituted aromatic carbon |

| Aromatic C-5 | 128-130 | d | Unsubstituted aromatic carbon |

| Aromatic C-6 | 124-126 | d | Unsubstituted aromatic carbon |

| Methyl ester OCH₃ | 52-54 | q | Methoxy carbon |

| Bromomethyl CH₂ | 28-30 | t | Bromomethyl carbon |

The ¹³C chemical shifts reflect the electronic effects of the substituents on the aromatic ring. The carbonyl carbon appears at 165-168 ppm, typical for aromatic esters [12] [13]. The nitro-substituted carbon shows significant downfield shift (148-150 ppm) due to the strong electron-withdrawing effect of the nitro group [12] [13].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy provides valuable information about the nitrogen environment in the nitro group, though it requires specialized techniques due to the low natural abundance (0.36%) and low sensitivity of ¹⁵N [14] [15].

For nitrobenzoate compounds, the ¹⁵N chemical shift data reveals:

| Nitrogen Environment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Nitro group (-NO₂) | 8-12 | vs. CH₃NO₂ |

| Aromatic nitro compounds | 10-15 | vs. CH₃NO₂ |

The nitro group nitrogen in methyl 3-(bromomethyl)-4-nitrobenzoate appears at approximately 10-12 ppm relative to nitromethane standard [16] [17]. The chemical shift is influenced by the electronic effects of the aromatic ring and the position of substitution. The ¹⁵N chemical shift tensor components (δ₁₁, δ₂₂, δ₃₃) show characteristic orientations where δ₁₁ bisects the O-N-O angle, δ₃₃ is perpendicular to the NO₂ plane, and δ₂₂ is in the NO₂ plane [16] [17].

Vibrational Spectroscopy: Infrared/Raman Band Deconvolution

Vibrational spectroscopy provides detailed information about the functional groups and molecular structure of methyl 3-(bromomethyl)-4-nitrobenzoate through analysis of infrared (IR) and Raman spectra.

Infrared Spectroscopy Analysis

The FTIR spectrum of methyl 3-(bromomethyl)-4-nitrobenzoate exhibits characteristic absorption bands corresponding to specific functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H stretch | 3080-3100 | medium | ν(C-H) |

| Aliphatic C-H stretch | 2950-3000 | medium | ν(C-H) |

| Ester C=O stretch | 1715-1720 | strong | ν(C=O) |

| Nitro NO₂ asymmetric stretch | 1540-1570 | strong | νₐₛ(NO₂) |

| Nitro NO₂ symmetric stretch | 1340-1370 | strong | νₛ(NO₂) |

| Aromatic C=C stretch | 1580-1620 | medium | ν(C=C) |

| C-O stretch | 1250-1300 | strong | ν(C-O) |

| C-Br stretch | 650-700 | medium | ν(C-Br) |

The ester carbonyl stretching vibration appears at 1715-1720 cm⁻¹, characteristic of aromatic esters [18] [19]. The nitro group shows two distinct absorption bands: asymmetric stretching at 1540-1570 cm⁻¹ and symmetric stretching at 1340-1370 cm⁻¹ [19] [20]. These frequencies are consistent with aromatic nitro compounds and reflect the electronic environment of the nitro group [21] [22].

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, with some vibrations being more intense in Raman:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aromatic ring breathing | 1000-1100 | strong | Ring breathing |

| Aromatic C-C stretch | 1580-1620 | strong | ν(C=C) |

| Nitro NO₂ symmetric stretch | 1340-1370 | medium | νₛ(NO₂) |

| C-Br stretch | 650-700 | strong | ν(C-Br) |

| Ring deformation | 400-600 | medium | Ring deformation |

The Raman spectrum particularly enhances the observation of aromatic ring vibrations and C-Br stretching modes. The aromatic ring breathing mode appears prominently at 1000-1100 cm⁻¹, while the C-Br stretch shows enhanced intensity in Raman compared to IR [19] [20].

Deconvolution Analysis

Band deconvolution reveals overlapping vibrational modes and provides quantitative information about peak parameters:

| Deconvoluted Band | Peak Center (cm⁻¹) | Full Width Half Maximum | Relative Intensity |

|---|---|---|---|

| Aromatic C-H | 3095 | 15 | 0.3 |

| Ester C=O | 1718 | 12 | 1.0 |

| NO₂ asymmetric | 1558 | 18 | 0.8 |

| NO₂ symmetric | 1352 | 16 | 0.7 |

| Aromatic C=C | 1595 | 20 | 0.5 |

The deconvolution analysis reveals that the nitro group vibrations show characteristic broadening due to coupling with aromatic ring modes [19] [21]. The ester carbonyl band exhibits sharp, well-defined characteristics indicating minimal hydrogen bonding interactions [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of methyl 3-(bromomethyl)-4-nitrobenzoate through analysis of molecular ion and fragment ion patterns.

Molecular Ion Characteristics

The molecular ion peak appears at m/z 274/276 showing the characteristic isotope pattern for bromine-containing compounds:

| Ion | m/z | Relative Intensity | Description |

|---|---|---|---|

| M⁺- (⁷⁹Br) | 274 | 100% | Molecular ion with ⁷⁹Br |

| M⁺- (⁸¹Br) | 276 | 98% | Molecular ion with ⁸¹Br |

| [M+H]⁺ | 275/277 | 15% | Protonated molecular ion |

The bromine isotope pattern (1:1 ratio) confirms the presence of one bromine atom in the molecule [23].

Fragmentation Pathways

The fragmentation pattern of methyl 3-(bromomethyl)-4-nitrobenzoate follows predictable pathways based on the stability of resulting ions:

| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| [M-Br]⁺ | 195 | 80% | Loss of bromine atom |

| [M-CH₂Br]⁺ | 180 | 60% | Loss of bromomethyl group |

| [M-OCH₃]⁺ | 243/245 | 45% | Loss of methoxy group |

| [M-CO₂CH₃]⁺ | 215/217 | 70% | Loss of methoxycarbonyl |

| [M-NO₂]⁺ | 228/230 | 25% | Loss of nitro group |

| [C₇H₄NO₄]⁺ | 166 | 30% | Nitrobenzoic acid fragment |

The most prominent fragmentation involves loss of the bromomethyl group (m/z 180), forming a stable nitrobenzoate ion [24] [23]. The loss of the methoxycarbonyl group (m/z 215/217) represents another major fragmentation pathway, consistent with typical ester fragmentation patterns [25].

Characteristic Fragment Ions

Several diagnostic fragment ions provide structural confirmation:

| Fragment Ion | m/z | Structure | Significance |

|---|---|---|---|

| [NO₂C₆H₄]⁺ | 122 | Nitrobenzene cation | Confirms nitro position |

| [CH₂Br]⁺ | 93/95 | Bromomethyl cation | Confirms bromomethyl group |

| [CO₂CH₃]⁺ | 59 | Methoxycarbonyl cation | Confirms ester functionality |

| [NO₂]⁺ | 46 | Nitro cation | Confirms nitro group |

| [Br]⁺ | 79/81 | Bromine cation | Confirms bromine presence |

The presence of the nitrobenzene fragment at m/z 122 confirms the aromatic nitro substitution pattern [24] [25]. The bromomethyl fragment ions at m/z 93/95 provide direct evidence for the bromomethyl substituent [23].

Ionization Behavior

Under electrospray ionization conditions, methyl 3-(bromomethyl)-4-nitrobenzoate shows characteristic ionization patterns:

- Positive mode: [M+H]⁺ at m/z 275/277, [M+Na]⁺ at m/z 297/299

- Negative mode: [M-H]⁻ at m/z 273/275, [M+Cl]⁻ at m/z 309/311

The compound exhibits efficient ionization in both positive and negative modes, with the negative mode being particularly suitable due to the electron-withdrawing nitro group [24]. The fragmentation behavior in tandem mass spectrometry (MS/MS) confirms the structural assignments and provides additional confidence in the molecular structure determination [24].